![molecular formula C6H8N4O B12858651 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol](/img/structure/B12858651.png)
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol is a nitrogen-containing heterocyclic compound Heterocyclic compounds are a significant class of organic compounds that contain a ring structure composed of at least one atom other than carbon This particular compound features a pyrrole ring fused with another pyrrole ring, forming a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-cyanoketones with ammonia or amines can lead to the formation of the desired pyrrole derivatives . Another approach involves the use of enals and pyrrol-4-ones in a [3+3] annulation reaction catalyzed by N-heterocyclic carbenes, which provides the core structure with good enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. The use of readily available and inexpensive starting materials, along with efficient catalytic systems, can enhance the feasibility of large-scale production. Additionally, the development of continuous flow processes and automation can further streamline the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.
科学的研究の応用
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol has several scientific research applications, including:
作用機序
The mechanism of action of 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for therapeutic applications.
類似化合物との比較
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar bicyclic structure and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Pyrrolo[3,4-c]pyrazol-6(1H)-ones: These compounds also feature a fused pyrrole ring and have been studied for their potential as drug candidates.
Uniqueness
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug discovery further distinguish it from other similar compounds.
特性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
6-hydroxy-1H-pyrrolo[2,3-b]pyrrole-4,5-diamine |
InChI |
InChI=1S/C6H8N4O/c7-4-3-1-2-9-6(3)10(11)5(4)8/h1-2,9,11H,7-8H2 |
InChIキー |
UPAZBPKDLALLHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C1C(=C(N2O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid](/img/structure/B12858573.png)
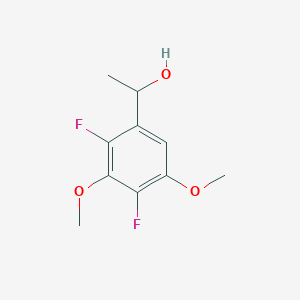
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)

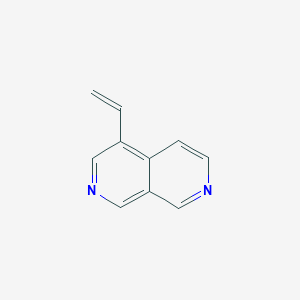


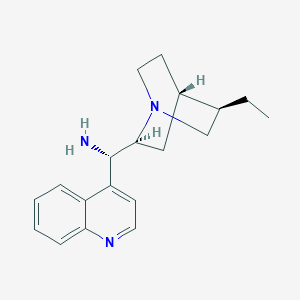
![(4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858625.png)
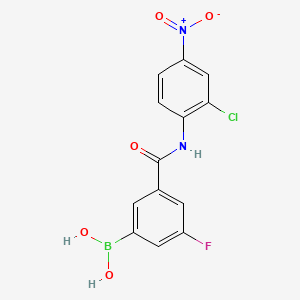
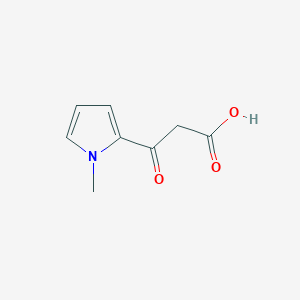
![2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole](/img/structure/B12858634.png)
